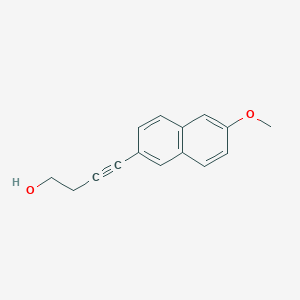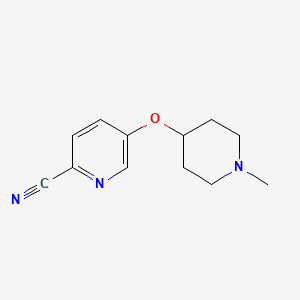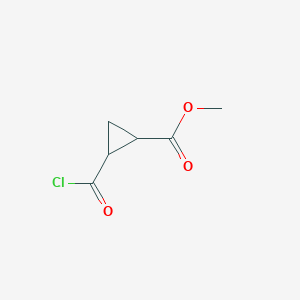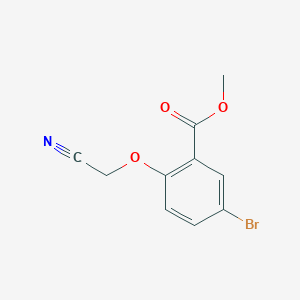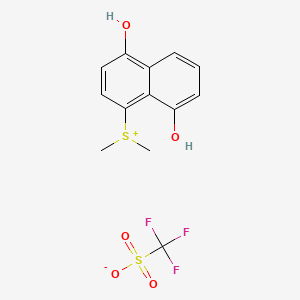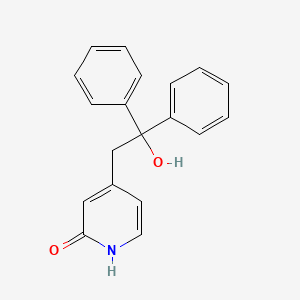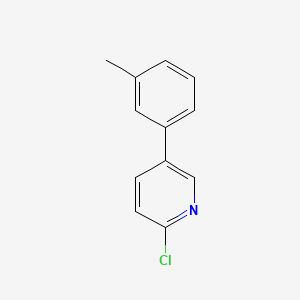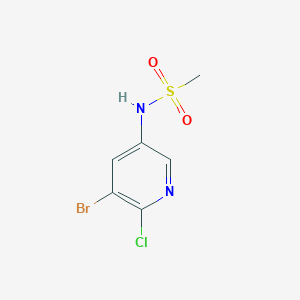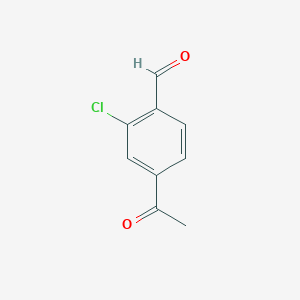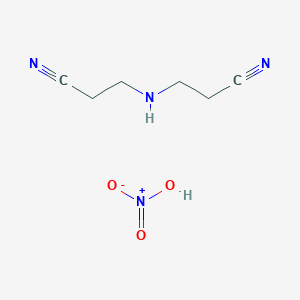
3-(2-Cyanoethylamino)propanenitrile;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyanoethylamino)propanenitrile: is an organic compound with the molecular formula C6H9N3 It is characterized by the presence of two nitrile groups and an amino group
Nitric acid: is a highly corrosive and toxic strong acid with the molecular formula HNO3 . It is widely used in the production of fertilizers, explosives, and in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Cyanoethylamino)propanenitrile: can be synthesized through a multi-step process involving the reaction of acrylonitrile with ethylenediamine . The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Cyanoethylamino)propanenitrile involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
3-(2-Cyanoethylamino)propanenitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as or .
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as or in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as .
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
3-(2-Cyanoethylamino)propanenitrile: has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules.
Nitric acid: is widely used in:
Chemistry: As a reagent in nitration reactions and in the preparation of nitro compounds.
Biology: For the digestion of biological samples in analytical procedures.
Medicine: In the production of pharmaceuticals and diagnostic reagents.
Industry: In the manufacture of fertilizers, explosives, and other chemicals.
作用机制
The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Nitric acid: exerts its effects through its strong oxidizing properties. It can donate a nitronium ion (NO2+) in nitration reactions, which is a key step in the formation of nitro compounds.
相似化合物的比较
3-(2-Cyanoethylamino)propanenitrile: can be compared with other nitrile-containing compounds such as:
Acrylonitrile: A simpler nitrile used in the production of plastics and synthetic rubber.
Adiponitrile: Used in the synthesis of nylon-6,6.
Benzonitrile: Used as a solvent and intermediate in organic synthesis.
Nitric acid: can be compared with other strong acids such as:
Sulfuric acid: Used in the production of fertilizers and chemicals.
Hydrochloric acid: Used in metal processing and as a laboratory reagent.
Phosphoric acid: Used in the production of fertilizers and food additives.
Each of these compounds has unique properties and applications, making them valuable in different contexts.
属性
CAS 编号 |
10526-41-7 |
|---|---|
分子式 |
C6H10N4O3 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
3-(2-cyanoethylamino)propanenitrile;nitric acid |
InChI |
InChI=1S/C6H9N3.HNO3/c7-3-1-5-9-6-2-4-8;2-1(3)4/h9H,1-2,5-6H2;(H,2,3,4) |
InChI 键 |
KFHHVINMEMAKEZ-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCC#N)C#N.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
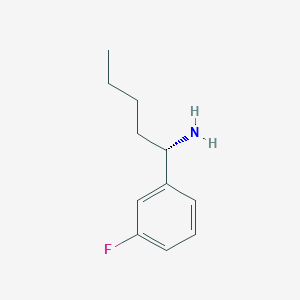
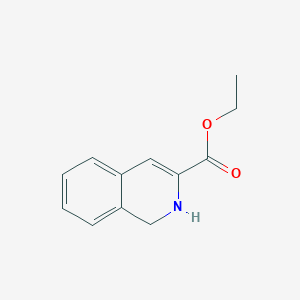
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
